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Compound of Interest

Compound Name: 1-(Pyridin-4-yl)propan-2-amine

Cat. No.: B1317973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic profile of 1-(Pyridin-4-
yl)propan-2-amine, a key intermediate in pharmaceutical synthesis. A comprehensive

understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) is crucial for quality control, reaction monitoring, and drug

development processes. This document outlines the predicted spectral data, detailed

experimental protocols, and logical workflows for the structural elucidation of this compound.

Please note: As direct experimental spectra for this specific compound are not universally

published, the data presented herein are predicted based on established principles of

spectroscopy and data from analogous structures.

Molecular Structure
1-(Pyridin-4-yl)propan-2-amine possesses a chiral center at the second carbon of the propyl

chain. The structure consists of a pyridine ring linked at the 4-position to a propan-2-amine

moiety. This combination of an aromatic heterocycle and a primary aliphatic amine dictates its

characteristic spectroscopic features.

Caption: Chemical Structure of 1-(Pyridin-4-yl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1317973?utm_src=pdf-interest
https://www.benchchem.com/product/b1317973?utm_src=pdf-body
https://www.benchchem.com/product/b1317973?utm_src=pdf-body
https://www.benchchem.com/product/b1317973?utm_src=pdf-body
https://www.benchchem.com/product/b1317973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.[1] The predicted ¹H and ¹³C NMR spectra of 1-(Pyridin-4-yl)propan-2-amine
provide distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show characteristic signals for the pyridine ring

protons, the aliphatic chain protons, and the amine protons. The integration of these signals

should correspond to the number of protons in each environment.[2]

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display signals for the two distinct carbons of the pyridine ring and

the three carbons of the propyl-amine side chain. The carbon attached to the nitrogen will be

shifted downfield.

Summary of Predicted NMR Data

Assignment

Predicted ¹H

Chemical Shift

(δ, ppm)

Predicted ¹H

Multiplicity
Integration

Predicted ¹³C

Chemical Shift

(δ, ppm)

Pyridine H-2, H-6 ~8.5 Doublet (d) 2H 150

Pyridine H-3, H-5 ~7.2 Doublet (d) 2H 124

Pyridine C-4 - - - 148

CH₂ (Benzylic) ~2.7 Doublet (d) 2H 45

CH (Methine) ~3.1 Sextet 1H 48

CH₃ (Methyl) ~1.1 Doublet (d) 3H 23

NH₂ (Amine) ~1.5 (variable)
Broad Singlet (br

s)
2H -

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 1-(Pyridin-4-yl)propan-2-
amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Transfer: Filter the solution into a clean 5 mm NMR tube.

Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using

standard acquisition parameters. For a more detailed analysis, 2D NMR experiments like

COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence)

can be performed to confirm proton-proton and proton-carbon connectivities.[1]

NMR Spectroscopic Workflow

Sample Preparation
(Dissolve in Deuterated Solvent)

1D ¹H NMR Acquisition
(Chemical Shift, Integration, Multiplicity)

1D ¹³C & DEPT NMR Acquisition
(Carbon Environments, CHn)

Structure Elucidation & Verification

2D NMR (COSY, HSQC)
(Connectivity Analysis)

Click to download full resolution via product page

Caption: Logical workflow for NMR-based structure elucidation.[3]
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[4]

Predicted IR Absorption Data
The IR spectrum of 1-(Pyridin-4-yl)propan-2-amine is expected to show characteristic

absorption bands for the N-H bonds of the primary amine, C-H bonds of the aliphatic chain,

and C=C and C=N bonds of the aromatic pyridine ring.

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity

3400-3250

N-H Stretch

(asymmetric &

symmetric)

Primary Amine (R-

NH₂)
Medium (two bands)

3100-3000 C-H Stretch (sp²) Aromatic (Pyridine) Medium

2960-2850 C-H Stretch (sp³)
Aliphatic (CH, CH₂,

CH₃)
Strong

1650-1580 N-H Bend (Scissoring) Primary Amine Medium

1600, 1500 C=C and C=N Stretch Aromatic Ring Medium-Strong

1250-1020 C-N Stretch Aliphatic Amine Medium-Weak

910-665 N-H Wag
Primary/Secondary

Amine
Strong, Broad

References for IR data interpretation.[5][6][7]

Experimental Protocol for IR Spectroscopy
For a liquid sample like 1-(Pyridin-4-yl)propan-2-amine:

Sample Preparation: Place one to two drops of the pure liquid sample onto the surface of a

salt plate (e.g., NaCl or KBr).[8]

Assembly: Place a second salt plate on top to create a thin liquid film.

Acquisition: Place the "sandwich" assembly in the sample holder of the FT-IR spectrometer.
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Analysis: Acquire the spectrum. The resulting plot will show percent transmittance versus

wavenumber (cm⁻¹).

For solid samples, the thin solid film or KBr pellet method can be used.[9]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.[10]

Predicted Mass Spectrum and Fragmentation
1-(Pyridin-4-yl)propan-2-amine has a molecular formula of C₈H₁₂N₂ and a monoisotopic

mass of approximately 136.10 Da.

Molecular Ion (M⁺˙): According to the Nitrogen Rule, a molecule with an even number of

nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion

peak is expected at m/z = 136.[11]

Major Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation for aliphatic amines is the cleavage of

the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl

radical (•CH₃) to form a stable iminium ion.[12]

[M - CH₃]⁺ = 136 - 15 = m/z 121

Benzylic-like Cleavage: Cleavage of the bond between the CH₂ group and the

CH(NH₂)CH₃ group is also highly probable due to the stability of the resulting

pyridinylmethyl cation (tropylium-like ion is not possible here, but the pyridinylmethyl cation

is still relatively stable).

Loss of •CH(NH₂)CH₃ radical leads to a fragment at m/z 92.

The other fragment, [CH(NH₂)CH₃]⁺, would appear at m/z 44, which is often a base

peak for secondary amines.

Summary of Predicted Mass Spectrometry Data
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m/z Value Proposed Fragment Notes

136 [C₈H₁₂N₂]⁺˙ Molecular Ion (M⁺˙)

121 [M - CH₃]⁺
Loss of a methyl radical via

alpha-cleavage

92 [C₅H₄N-CH₂]⁺ Benzylic-like cleavage

44 [CH(NH₂)CH₃]⁺
Alpha-cleavage, often the base

peak

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a

suitable volatile solvent like methanol or acetonitrile.[13]

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a

common ionization method that induces fragmentation.[14] Electrospray Ionization (ESI) is a

softer technique that often preserves the molecular ion.[15]

Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).

Detection: The detector records the abundance of each ion, generating the mass spectrum.
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Predicted MS Fragmentation Pathway

[M]⁺˙
1-(Pyridin-4-yl)propan-2-amine

m/z = 136

Alpha-Cleavage
(- •CH₃)

Path 1

Benzylic-like Cleavage
(- •C₃H₇N)

Path 2

Alpha-Cleavage
(- C₆H₆N)

Path 3

Fragment Ion
m/z = 121

Fragment Ion
m/z = 92

Fragment Ion
m/z = 44

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous structural characterization of 1-(Pyridin-4-yl)propan-2-amine. The predicted

data in this guide, including ¹H and ¹³C NMR chemical shifts, key IR absorption frequencies,

and major mass spectral fragments, serve as a valuable reference for researchers in the

pharmaceutical and chemical industries. Adherence to the outlined experimental protocols will

ensure the acquisition of high-quality data for reliable analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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